molecular formula C6H14N2O B8663465 2-Amino-2,4-dimethylbutyramide

2-Amino-2,4-dimethylbutyramide

Cat. No.: B8663465
M. Wt: 130.19 g/mol
InChI Key: CXQPSCDCCPNIEX-UHFFFAOYSA-N
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Description

2-Amino-2,4-dimethylbutyramide is a branched aliphatic amide featuring an amino group at the 2-position and methyl groups at both the 2- and 4-positions.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-amino-2-methylpentanamide

InChI

InChI=1S/C6H14N2O/c1-3-4-6(2,8)5(7)9/h3-4,8H2,1-2H3,(H2,7,9)

InChI Key

CXQPSCDCCPNIEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

N,N-Dimethylbutyramide (CAS 760-79-2)

Structural Differences :

  • Lacks the amino group and has dimethyl substitution on the amide nitrogen.
  • Simpler backbone: butyramide without branching or additional functional groups.

(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 1307498-20-9)

Structural Differences :

  • Features a 4-methylsulfanyl-benzyl group and additional methyl substitution on the amide nitrogen.
  • Chiral center at the 2-position (S-configuration), which may influence stereoselective interactions .

2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride

Structural Differences :

  • Replaces the amide group with a nitrile and introduces a chlorophenyl substituent.
  • Contains a dimethylamino group at the 4-position, altering electronic properties compared to 2-Amino-2,4-dimethylbutyramide.

4-(Dimethylamino)benzohydrazide

Structural Differences :

  • Aromatic backbone with a dimethylamino group and hydrazide functional group.
  • Shares the dimethylamino motif but lacks the branched aliphatic structure of this compound.

Research Findings :

  • Studied for crystal engineering and medicinal chemistry applications due to hydrogen-bonding capabilities .
  • Highlights the role of dimethylamino groups in modulating solubility and electronic effects .

Preparation Methods

Strecker Reaction Followed by Hydrolysis

The Strecker reaction is a foundational method for synthesizing α-aminonitriles, which are hydrolyzed to amides. For ADBA:

  • Aminonitrile Formation :

    • React isobutyraldehyde (2-methylpropanal) with ammonium cyanide under acidic conditions to yield 2-amino-2,4-dimethylbutyronitrile.

    • Reaction:

      Isobutyraldehyde+NH4CN2-Amino-2,4-dimethylbutyronitrile\text{Isobutyraldehyde} + \text{NH}_4\text{CN} \rightarrow \text{2-Amino-2,4-dimethylbutyronitrile}
  • Nitrile Hydrolysis :

    • Treat the nitrile with concentrated sulfuric acid at 25–100°C, followed by neutralization with ammonium hydroxide.

    • Example:

      • 11.8 g nitrile in 29.7 mL H₂SO₄ yields 11.2 g ADBA (81.7% yield).

Key Data:

ParameterValue
Reaction Temperature25–100°C
Yield81.7–95%
Purity96% (after crystallization)

Microbial Catalysis Using Nitrile Hydratase

Enzyme-Catalyzed Hydration

Nitrile hydratase (NHase) from microbial strains (e.g., Rhodococcus qingshengii) converts nitriles to amides under mild conditions.

Procedure:

  • Substrate Preparation : 2-Amino-2,4-dimethylbutyronitrile.

  • Fermentation : Cultivate NHase-producing strains (e.g., Nocardia globerula CCTCC M209214) at 30–40°C.

  • Biphasic Reaction : Use HFE-7100/water (10% v/v) to mitigate product inhibition.

Optimization Data:

ParameterOptimal Value
pH6.0–10.0
Temperature20–40°C
Yield97.3% (batch average)

Modified Bucherer-Bergs Reaction

Hydantoin Intermediate Route

The Bucherer-Bergs reaction forms hydantoins from ketones, which are hydrolyzed to amino acids. For ADBA:

  • Hydantoin Synthesis : React 4-tert-butylcyclohexanone with ammonium carbonate/cyanide.

  • Hydrolysis : Treat hydantoin with HCl or H₂SO₄ to yield ADBA.

Challenges:

  • Low yields (32–63%) due to side reactions.

  • Requires harsh acids and elevated temperatures.

Comparative Analysis of Methods

Efficiency and Environmental Impact

MethodYieldConditionsEnvironmental Impact
Chemical Hydrolysis81–95%Harsh acidsHigh waste generation
Microbial Catalysis~97%Mild, aqueousLow toxicity
Bucherer-Bergs32–63%High temperatureModerate

Industrial Scalability

  • Microbial catalysis is preferred for low energy consumption and minimal byproducts.

  • Chemical methods remain relevant for cost-effective bulk production despite environmental concerns.

Challenges and Innovations

  • Cyanide Inhibition : NHase activity drops with HCN byproducts. Solutions include cyanide-resistant strains (e.g., Rhodococcus qingshengii).

  • Solvent Systems : Biphasic systems (e.g., HFE-7100/water) enhance enzyme stability and product separation .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2,4-dimethylbutyramide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via reductive amination of ketone precursors or hydrolysis of nitrile intermediates. For example, reductive amination requires precise control of pH (8–10) and temperature (40–60°C) to optimize Schiff base formation and subsequent reduction . Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or borohydride reagents (NaBH₄/CeCl₃) are common for this step. Solvent selection (e.g., methanol or ethanol) impacts solubility and byproduct formation. Post-synthesis, purification via recrystallization (using ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product ≥95% purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For instance, the amino proton typically appears as a broad singlet (δ 1.5–2.5 ppm), while methyl groups resonate as singlets (δ 0.8–1.2 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 144.1).
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups.
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks, as seen in analogous amino alcohols .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture absorption. Safety protocols include wearing nitrile gloves, lab coats, and eye protection (GHS Category 2A for eye irritation) . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise in chiral separation?

  • Methodological Answer : Chiral separation may employ:
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) + 0.1% diethylamine. Adjust flow rates (1.0–1.5 mL/min) to resolve enantiomers (α > 1.2).
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer in organic solvents (e.g., THF).
    Challenges include low enantiomeric excess (ee) due to steric hindrance from dimethyl groups. Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) improves resolution .

Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives inform structural reassessment?

  • Methodological Answer : Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility or hydrogen-bonding variations. For example, X-ray may show intramolecular H-bonds stabilizing a specific conformation, while NMR averages multiple states. To resolve:
  • Perform variable-temperature NMR to detect dynamic processes.
  • Compare DFT-calculated structures (e.g., Gaussian 16 with B3LYP/6-31G*) to experimental data .
  • Use NOESY/ROESY to identify spatial proximities in solution .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Ligand Design : Modify the amide group to enhance metal coordination (e.g., Pd or Cu complexes).
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve catalyst solubility but may reduce enantioselectivity.
  • Additives : Chiral amines (e.g., proline) or Brønsted acids (e.g., TFA) can stabilize transition states.
  • Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction progress and identify rate-limiting steps .

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